![molecular formula C14H15N3O B12559983 (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium is an organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of two 4-methylphenyl groups attached to a hydrazinylidene-oxidoazanium core, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium typically involves the reaction of 4-methylphenylhydrazine with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one of the 4-methylphenyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of dyes, pigments, and other high-value chemical products.
Mécanisme D'action
The mechanism of action of (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-4-[(3-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
- (4Z)-4-[(3-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenylpyrazol-3-one
Uniqueness
What sets (Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium apart from similar compounds is its unique hydrazinylidene-oxidoazanium core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium |
InChI |
InChI=1S/C14H15N3O/c1-11-3-7-13(8-4-11)15-16-17(18)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3/b17-16- |
Clé InChI |
CQENKDBZOSKINQ-MSUUIHNZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N/N=[N+](/C2=CC=C(C=C2)C)\[O-] |
SMILES canonique |
CC1=CC=C(C=C1)NN=[N+](C2=CC=C(C=C2)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


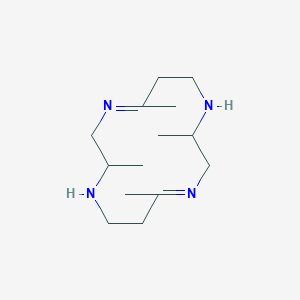
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
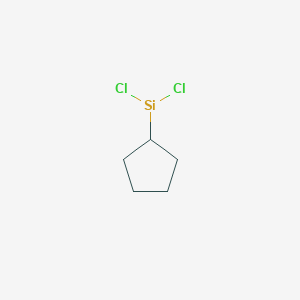
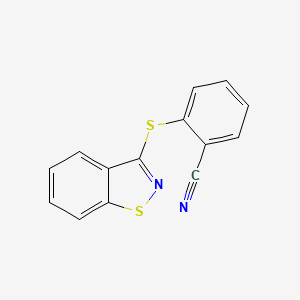
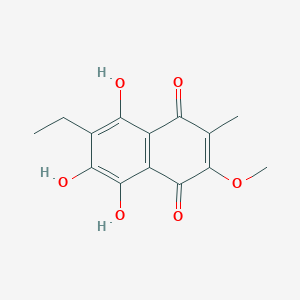
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)


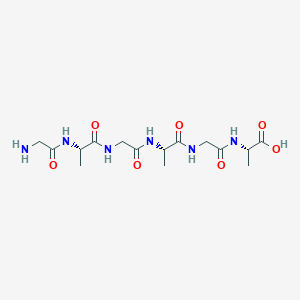
![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)

![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)
![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

